molecular formula C16H18O5 B12338709 7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12338709
M. Wt: 290.31 g/mol
InChI Key: GJEFRHOZUIHYPY-UHFFFAOYSA-N
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Description

3’-Methoxydaidzein, also known as 7,4’-dihydroxy-3’-methoxyisoflavone, is a natural isoflavone compound. It is a derivative of daidzein, a well-known isoflavone found in soy products. This compound is characterized by its white or light yellow crystalline powder appearance and has a molecular formula of C16H12O5 with a molecular weight of 284.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methoxydaidzein can be synthesized through chemical reactions involving appropriate starting materials and reagents. The synthetic route typically involves multiple steps, including hydroxylation and methylation reactions. For example, daidzein can be hydroxylated at the 3’ position followed by methylation to produce 3’-Methoxydaidzein .

Industrial Production Methods

Industrial production of 3’-Methoxydaidzein can be achieved through extraction from natural sources such as soybeans or through chemical synthesis. The extraction process involves crushing soybeans, followed by solvent extraction and column chromatography to isolate the compound. The final product is obtained through crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxydaidzein undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-Methoxydaidzein can lead to the formation of quinones, while reduction can yield hydroxylated derivatives .

Scientific Research Applications

3’-Methoxydaidzein has a wide range of scientific research applications, including:

Mechanism of Action

3’-Methoxydaidzein exerts its effects primarily by inhibiting voltage-gated sodium channels. This inhibition reduces the excitability of pain-sensing neurons, leading to analgesic effects. The compound specifically targets subtypes NaV1.7, NaV1.8, and NaV1.3, with IC50 values of 181 nM, 397 nM, and 505 nM, respectively . This mechanism makes it a promising candidate for the development of pain-relief therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxydaidzein is unique due to its specific inhibition of voltage-gated sodium channels, which is not commonly observed in other isoflavones. This unique mechanism of action provides it with distinct analgesic properties, making it a valuable compound for pain management research .

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2,5-6,8,10-11,14,17-18H,3-4,7H2,1H3

InChI Key

GJEFRHOZUIHYPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O

Origin of Product

United States

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